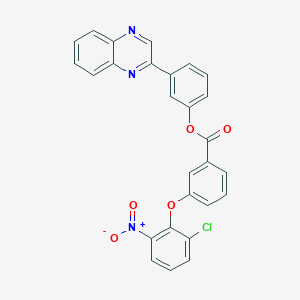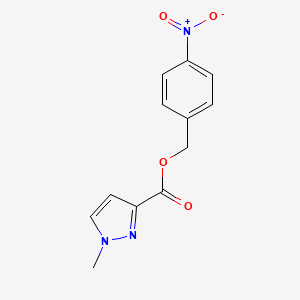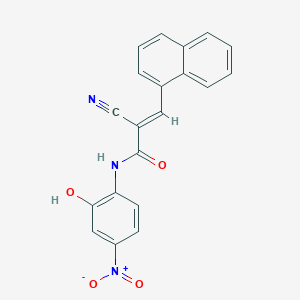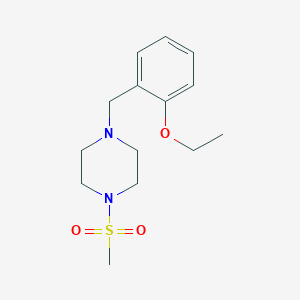![molecular formula C21H16Cl2N4O4 B10877561 4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-3-nitrobenzamide](/img/structure/B10877561.png)
4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[(2,4-DICHLOROPHENYL)METHYLENE]HYDRAZINO}-N~1~-(4-METHOXYPHENYL)-3-NITROBENZAMIDE is a complex organic compound characterized by its unique structure, which includes dichlorophenyl, methylene, hydrazino, methoxyphenyl, and nitrobenzamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(2,4-DICHLOROPHENYL)METHYLENE]HYDRAZINO}-N~1~-(4-METHOXYPHENYL)-3-NITROBENZAMIDE typically involves multiple steps. One common method starts with the preparation of 2,4-dichlorophenylhydrazine, which is then reacted with methoxybenzaldehyde under specific conditions to form the intermediate compound. This intermediate is further reacted with nitrobenzoyl chloride to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-{2-[(2,4-DICHLOROPHENYL)METHYLENE]HYDRAZINO}-N~1~-(4-METHOXYPHENYL)-3-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce different functional groups into the molecule.
Aplicaciones Científicas De Investigación
4-{2-[(2,4-DICHLOROPHENYL)METHYLENE]HYDRAZINO}-N~1~-(4-METHOXYPHENYL)-3-NITROBENZAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-{2-[(2,4-DICHLOROPHENYL)METHYLENE]HYDRAZINO}-N~1~-(4-METHOXYPHENYL)-3-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby inhibiting cell growth and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other hydrazino derivatives and nitrobenzamide compounds, such as:
- 4-{2-[(2,4-DICHLOROPHENYL)METHYLENE]HYDRAZINO}-N~1~-(4-HYDROXYPHENYL)-3-NITROBENZAMIDE
- 4-{2-[(2,4-DICHLOROPHENYL)METHYLENE]HYDRAZINO}-N~1~-(4-CHLOROPHENYL)-3-NITROBENZAMIDE
Uniqueness
What sets 4-{2-[(2,4-DICHLOROPHENYL)METHYLENE]HYDRAZINO}-N~1~-(4-METHOXYPHENYL)-3-NITROBENZAMIDE apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its methoxyphenyl group, for instance, may enhance its solubility and bioavailability compared to similar compounds.
Propiedades
Fórmula molecular |
C21H16Cl2N4O4 |
|---|---|
Peso molecular |
459.3 g/mol |
Nombre IUPAC |
4-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-N-(4-methoxyphenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C21H16Cl2N4O4/c1-31-17-7-5-16(6-8-17)25-21(28)13-3-9-19(20(10-13)27(29)30)26-24-12-14-2-4-15(22)11-18(14)23/h2-12,26H,1H3,(H,25,28)/b24-12+ |
Clave InChI |
NGUVTANWGZUPPV-WYMPLXKRSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)N/N=C/C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)NN=CC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)valine](/img/structure/B10877479.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10877482.png)



![3-(2,4-dichlorophenyl)-N-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B10877499.png)
![5-(4-fluorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10877509.png)
![S-[1-oxo-1-(10H-phenothiazin-10-yl)butan-2-yl] ethanethioate](/img/structure/B10877518.png)

![(2E)-N'-[2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]-3-phenylprop-2-enehydrazide](/img/structure/B10877545.png)
methanone](/img/structure/B10877551.png)
![N-{5-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B10877557.png)
![2-({[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10877560.png)
![N-[(E)-furan-2-ylmethylidene]-5-(4-methoxyphenoxy)-4-phenyl-1,3-thiazol-2-amine](/img/structure/B10877565.png)
